![molecular formula C13H21ClOSi B14175970 {1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane CAS No. 918327-29-4](/img/structure/B14175970.png)
{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is an organosilicon compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl group, an ethoxy group, and two dimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane typically involves the reaction of 1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
1-[4-(Chloromethyl)phenyl]ethyldimethylchlorosilane+Ethanol→1-[4-(Chloromethyl)phenyl]ethyl(ethoxy)dimethylsilane+Hydrogen Chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of reduced phenyl derivatives.
Applications De Recherche Scientifique
1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane linkages.
Industry: Utilized in the production of specialty polymers and coatings with improved thermal and chemical resistance.
Mécanisme D'action
The mechanism of action of 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane involves its ability to form stable covalent bonds with various substrates. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new chemical bonds. The ethoxy and dimethylsilane groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
- **1-[4-(Chloromethyl)phenyl]ethyl}dimethylchlorosilane
- **1-[4-(Chloromethyl)phenyl]ethyl}trimethylsilane
- **1-[4-(Chloromethyl)phenyl]ethyl}methoxy(dimethyl)silane
Comparison: 1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and stability compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification.
Propriétés
Numéro CAS |
918327-29-4 |
|---|---|
Formule moléculaire |
C13H21ClOSi |
Poids moléculaire |
256.84 g/mol |
Nom IUPAC |
1-[4-(chloromethyl)phenyl]ethyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C13H21ClOSi/c1-5-15-16(3,4)11(2)13-8-6-12(10-14)7-9-13/h6-9,11H,5,10H2,1-4H3 |
Clé InChI |
FYJCFNZXVKNKPT-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C(C)C1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


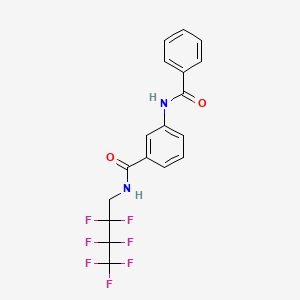

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)
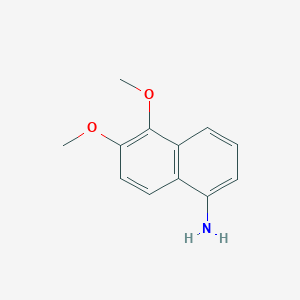
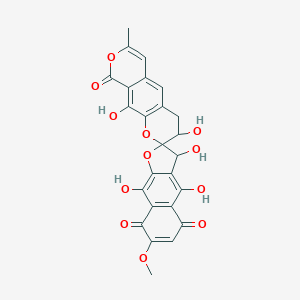
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

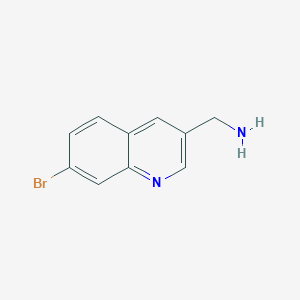
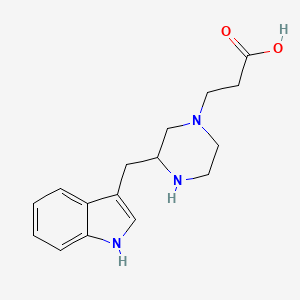
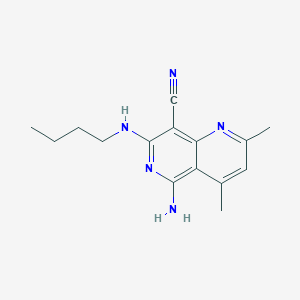
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
